

What are the physical and chemical properties of Vinyltriacetoxysilane?

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Compound of Interest

Compound Name: Vinyltriacetoxysilane

Cat. No.: B1195284

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Introduction

Vinyltriacetoxysilane (VTAS), with the CAS number 4130-08-9, is a bifunctional organosilane featuring a vinyl group and three acetoxy groups attached to a central silicon atom.^[1] This unique structure allows it to act as an effective coupling agent, crosslinker, and adhesion promoter in a wide array of applications, including the manufacturing of adhesives, sealants, coatings, and composite materials.^{[1][2]} Its high reactivity, particularly its sensitivity to moisture, is central to its functionality, enabling the formation of stable siloxane bonds.^{[3][4]} This guide provides a comprehensive overview of the physical and chemical properties of **Vinyltriacetoxysilane**, complete with quantitative data, experimental protocols, and graphical representations of its core chemical processes.

Core Physical and Chemical Properties

The fundamental properties of **Vinyltriacetoxysilane** are summarized below, providing a clear overview of its key characteristics.

Table 1: Physical Properties of Vinyltriacetoxysilane

Property	Value	Source(s)
Appearance	Colorless to light yellow, clear liquid	[1] [3]
Odor	Mild, characteristic odor of acetic acid (vinegar)	[1] [5]
Melting Point	7 °C	[3] [6]
Boiling Point	175 °C at 10 mmHg	[1] [7]
Density	1.167 g/mL at 25 °C	[1] [7]
Refractive Index (n _{20/D})	1.422	[7]
Flash Point	> 230 °F (> 110 °C)	[1]
Vapor Pressure	1.47 Pa at 20 °C	
Solubility	Soluble in organic solvents like ethanol and acetone; reacts with water.	[1]

Table 2: Chemical and Structural Properties of Vinyltriacetoxysilane

Property	Value	Source(s)
Molecular Formula	C ₈ H ₁₂ O ₆ Si	[5]
Molecular Weight	232.26 g/mol	[3][5][8]
IUPAC Name	[diacetyloxy(ethenyl)silyl] acetate	[5]
Synonyms	Triacetoxysilane, VTAS	[9]
CAS Number	4130-08-9	[5]
Chemical Family	Organosilane	[10]
Reactivity	Reacts violently with water, evolving acetic acid.	[5][11]
Stability	Stable under dry conditions, but sensitive to moisture.	[1][10]

Experimental Protocols

The following section details the methodologies for determining the key physical and chemical properties of **Vinyltriacetoxysilane**.

Determination of Boiling Point

The boiling point of **Vinyltriacetoxysilane** can be determined using a method adapted from ASTM D1120, which is a standard test for the boiling point of engine coolants but is applicable to liquid chemicals.[12][13]

- Apparatus: A round-bottom flask, a reflux condenser, a calibrated thermometer, a heating mantle, and boiling chips.
- Procedure:
 - A measured volume of **Vinyltriacetoxysilane** is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

- The flask is connected to the reflux condenser, and the thermometer is positioned so that the bulb is just below the level of the side arm of the condenser.
- The flask is heated gently using the heating mantle.
- The temperature is recorded when the liquid is boiling and a steady stream of condensate is returning from the condenser. This temperature is the boiling point at the recorded atmospheric pressure.
- The observed boiling point is then corrected to standard pressure.

Measurement of Density

The density of liquid **Vinyltriacetoxysilane** can be accurately measured using a pycnometer, following principles outlined in ASTM D1475.

- Apparatus: A calibrated pycnometer (a specific volume glass flask), and an analytical balance.
- Procedure:
 - The empty pycnometer is cleaned, dried, and its mass is accurately weighed.
 - The pycnometer is filled with **Vinyltriacetoxysilane**, ensuring no air bubbles are present. The temperature of the liquid is allowed to equilibrate to a known temperature (e.g., 25 °C).
 - The filled pycnometer is weighed.
 - The mass of the **Vinyltriacetoxysilane** is calculated by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.
 - The density is then calculated by dividing the mass of the silane by the known volume of the pycnometer.

Determination of Refractive Index

The refractive index of **Vinyltriacetoxysilane**, a measure of how light propagates through it, can be determined using an Abbe refractometer, as described in ASTM D1218.[\[14\]](#)[\[15\]](#)

- Apparatus: An Abbe refractometer with a light source and a temperature-controlled prism.
- Procedure:
 - The refractometer is calibrated using a standard of known refractive index.
 - A small drop of **Vinyltriacetoxysilane** is placed on the prism of the refractometer.
 - The prism is closed, and the sample is allowed to come to the desired temperature (e.g., 20 °C).
 - The light source is adjusted, and the refractometer is focused until the dividing line between the light and dark fields is sharp.
 - The refractive index is read directly from the instrument's scale.

Analysis of Hydrolysis and Condensation by Spectroscopy

The chemical reactivity of **Vinyltriacetoxysilane**, particularly its hydrolysis and condensation, can be monitored using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.[\[6\]](#)[\[9\]](#)[\[10\]](#)

- NMR Spectroscopy (^1H , ^{13}C , ^{29}Si NMR):
 - Objective: To study the kinetics and mechanism of hydrolysis and condensation.[\[10\]](#)[\[16\]](#)
 - Procedure:
 - A solution of **Vinyltriacetoxysilane** is prepared in a suitable solvent (e.g., an alcohol/water mixture).[\[9\]](#)
 - NMR spectra are acquired at different time intervals after the addition of water.

- The disappearance of signals corresponding to the acetoxy groups and the appearance of new signals corresponding to silanol groups (Si-OH) and acetic acid can be monitored to follow the hydrolysis reaction.[10]
- The formation of siloxane bonds (Si-O-Si) during condensation can be observed through changes in the ^{29}Si NMR spectrum.[10]
- FTIR Spectroscopy:
 - Objective: To monitor the chemical changes during curing.[6]
 - Procedure:
 - An initial FTIR spectrum of neat **Vinyltriacetoxysilane** is recorded.
 - The silane is then exposed to moisture, and FTIR spectra are recorded over time.
 - The hydrolysis can be observed by the decrease in the intensity of the C=O stretching band of the acetoxy group and the appearance of a broad O-H stretching band from the silanol groups.
 - The subsequent condensation reaction can be followed by the appearance and growth of the Si-O-Si stretching band.[6]

Reaction Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key chemical transformations and a typical application workflow for **Vinyltriacetoxysilane**.

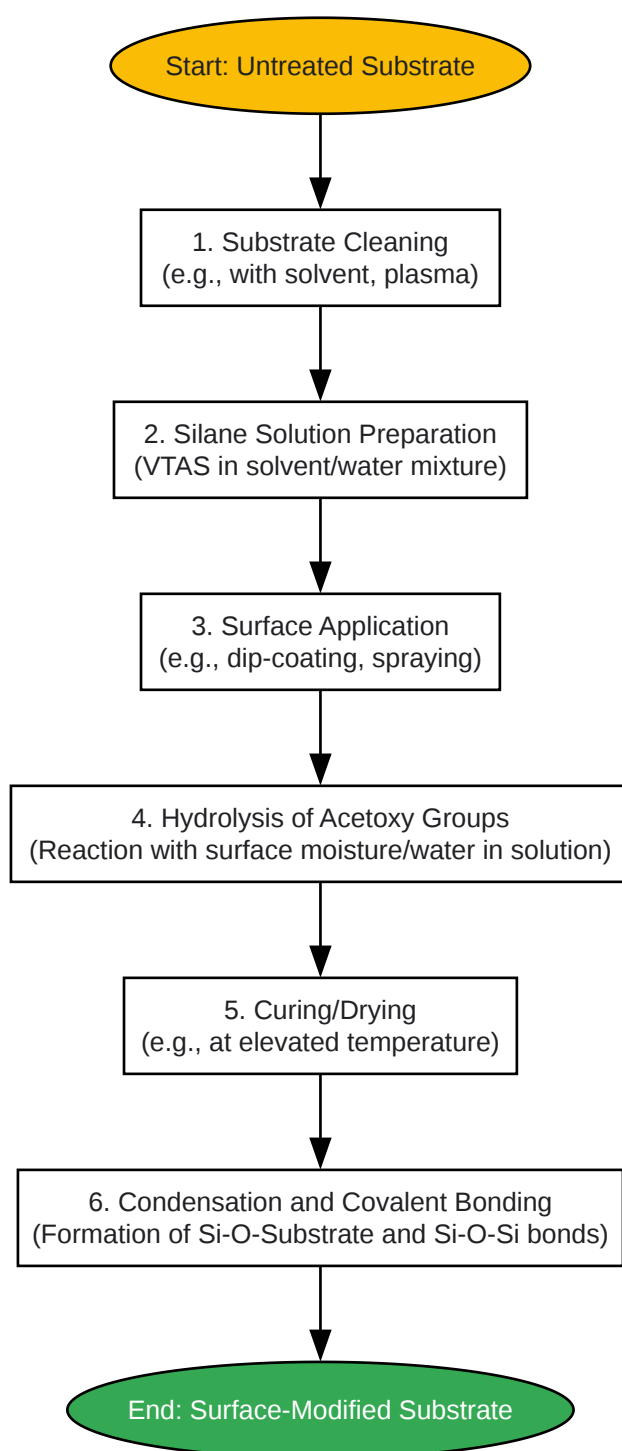
Hydrolysis and Condensation Pathway

The primary mechanism of action for **Vinyltriacetoxysilane** involves a two-step process: hydrolysis of the acetoxy groups followed by the condensation of the resulting silanol groups. This process is crucial for its function as a crosslinking agent.[1][4]

Caption: Hydrolysis of **Vinyltriacetoxysilane** followed by condensation to form a stable siloxane network.

Experimental Workflow for Surface Modification

Vinyltriacetoxysilane is frequently used as a coupling agent to improve the adhesion between inorganic substrates (like glass or metal) and organic polymers. The general workflow for this surface treatment is outlined below.



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Caption: A typical experimental workflow for the surface modification of a substrate using **Vinyltriacetoxysilane**.

This technical guide provides a foundational understanding of **Vinyltriacetoxysilane** for researchers and professionals. The data and protocols presented herein are intended to facilitate its effective and safe use in various scientific and industrial applications.

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